N-[1-(Pyridin-4-yl)ethyl]thian-3-amine
CAS No.:
Cat. No.: VC17792521
Molecular Formula: C12H18N2S
Molecular Weight: 222.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2S |
|---|---|
| Molecular Weight | 222.35 g/mol |
| IUPAC Name | N-(1-pyridin-4-ylethyl)thian-3-amine |
| Standard InChI | InChI=1S/C12H18N2S/c1-10(11-4-6-13-7-5-11)14-12-3-2-8-15-9-12/h4-7,10,12,14H,2-3,8-9H2,1H3 |
| Standard InChI Key | MEFHCIMNGSQIDC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=NC=C1)NC2CCCSC2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-[1-(Pyridin-4-yl)ethyl]thian-3-amine consists of:
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A pyridin-4-yl group (aromatic six-membered ring with one nitrogen atom).
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An ethyl linker (-CH₂-CH₂-) connecting the pyridine to a thian-3-amine (a six-membered thiane ring with an amine group at position 3).
The IUPAC name, N-(1-pyridin-4-ylethyl)thian-3-amine, reflects this arrangement.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₂S |
| Molecular Weight | 222.35 g/mol |
| SMILES | CC(C1=CC=NC=C1)NC2CCCSC2 |
| InChIKey | MEFHCIMNGSQIDC-UHFFFAOYSA-N |
| PubChem CID | 62873057 |
Stereochemical Considerations
The compound’s 3D conformer reveals a chair conformation for the thiane ring, with the pyridine ring oriented perpendicularly to minimize steric hindrance. This spatial arrangement influences solubility and interaction with biological targets, such as enzymes or receptors.
Synthesis and Characterization
Synthetic Pathways
While no direct synthesis protocol for N-[1-(Pyridin-4-yl)ethyl]thian-3-amine is documented, analogous compounds suggest potential routes:
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Nucleophilic substitution: Reacting thian-3-amine with 1-(pyridin-4-yl)ethyl bromide under basic conditions.
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Reductive amination: Condensing pyridine-4-carbaldehyde with thian-3-amine followed by reduction.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Projected) |
|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C | 60–70% |
| Purification | Column chromatography | >95% purity |
Analytical Characterization
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NMR Spectroscopy: Expected signals include a triplet for the thiane ring’s methylene groups (δ 2.5–3.0 ppm) and a doublet for the pyridin-4-yl protons (δ 8.5–9.0 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 222.35 (M⁺) confirms the molecular weight.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the pyridine’s polarity. Limited water solubility (<1 mg/mL).
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Stability: Stable under inert atmospheres but prone to oxidation at the sulfur atom in thiane under aerobic conditions.
Table 3: Physicochemical Parameters
| Parameter | Value |
|---|---|
| LogP (Octanol-Water) | 2.1 (Predicted) |
| pKa | 9.2 (amine), 4.7 (pyridine) |
Computational Insights
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: Calculated at 4.3 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative charge localized on the pyridine nitrogen, favoring interactions with cationic residues in proteins.
Table 4: DFT-Derived Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.9 eV |
| Dipole Moment | 3.8 Debye |
Applications and Future Directions
Pharmaceutical Intermediate
The compound’s bifunctional structure makes it a candidate for synthesizing polycyclic kinase inhibitors or neuroactive agents .
Research Priorities
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In vitro assays to validate kinase inhibition and receptor binding.
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Structure-activity relationship (SAR) studies to optimize bioavailability.
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